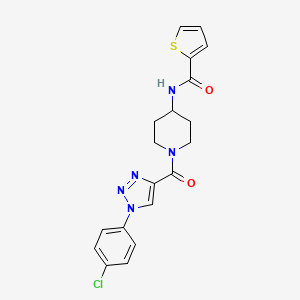![molecular formula C19H20N2OS2 B2627512 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide CAS No. 477544-48-2](/img/structure/B2627512.png)
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzothiazole derivatives, which includes “N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Aplicaciones Científicas De Investigación
Molecular Structure and Supramolecular Aggregation
A study focused on the structural characterization of closely related compounds to the specified chemical, exploring their molecular conformations and modes of supramolecular aggregation. The compounds exhibited similar molecular conformations with different supramolecular aggregation modes, involving π-π stacking interactions and hydrogen bonding, which could have implications for materials science and molecular engineering (B. K. Sagar et al., 2018).
Heterocyclic Synthesis
Another research avenue involves the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity with various nitrogen nucleophiles to yield a diverse array of heterocyclic compounds. This synthesis approach has potential applications in drug discovery and the development of novel organic materials (R. Mohareb et al., 2004).
Anticancer Evaluation
Research has also been conducted on the design, synthesis, and evaluation of related compounds for anticancer activity. One study synthesized a series of compounds evaluated against various cancer cell lines, with some derivatives showing higher anticancer activities than the reference drug, indicating potential for therapeutic applications (B. Ravinaik et al., 2021).
Antimicrobial and Dyeing Applications
Compounds based on the 2-N-Acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene system have been synthesized for antimicrobial and textile dyeing applications. These compounds exhibited significant antimicrobial activity and were evaluated as dyes for nylon, acetate, and polyester fabrics, highlighting their utility in biomedical and textile industries (H. Shams et al., 2011).
Antitumor Activity
A study on the synthesis and antitumor evaluation of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide reported high inhibitory effects against various cancer cell lines, emphasizing the importance of these compounds in cancer research (H. Shams et al., 2010).
Direcciones Futuras
Benzothiazole derivatives, including “N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide”, have shown promising results in various fields, especially in medicinal chemistry. Their synthesis and applications are areas of active research, and future studies may focus on enhancing their potency and understanding their mechanism of action .
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins essential for the survival of mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis . This suggests that the compound may interact with its targets in a way that disrupts the normal functioning of the bacteria, leading to its death.
Biochemical Pathways
Given the anti-tubercular activity of benzothiazole derivatives, it can be inferred that the compound may affect pathways essential for the survival and proliferation of mycobacterium tuberculosis .
Result of Action
Given the anti-tubercular activity of benzothiazole derivatives, it can be inferred that the compound may lead to the death of mycobacterium tuberculosis cells .
Análisis Bioquímico
Temporal Effects in Laboratory Settings
There is no available data on the temporal effects of N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide in laboratory settings . Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is lacking.
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been studied
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not documented
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS2/c1-3-16(22)21-19-17(12-9-8-11(2)10-15(12)24-19)18-20-13-6-4-5-7-14(13)23-18/h4-7,11H,3,8-10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBLMCSFJZKFIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C2=C(S1)CC(CC2)C)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(Benzo[d][1,3]dioxole-5-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2627429.png)




![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2627434.png)


![6-((2-Chlorobenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2627441.png)
![4-[(4-Chlorophenyl)sulfonyl]-8-[(3-methylphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2627443.png)
![2-(2-(4-chlorophenyl)-2-oxoethyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2627447.png)



